molecular formula C22H18ClN3OS B4294695 3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4294695
M. Wt: 407.9 g/mol
InChI Key: GULUKYFCNQIKPQ-UHFFFAOYSA-N
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Description

3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chloro, dimethyl, and diphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of Amino and Chloro Groups: The amino and chloro groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as ammonia or amines and chlorinating agents like thionyl chloride.

    Dimethylation and Diphenylation: The dimethyl and diphenyl groups can be introduced through alkylation and arylation reactions using reagents like methyl iodide and phenylboronic acid in the presence of catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines for nucleophilic substitution, thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-5-chloro-4,6-dimethyl-N,N-diphenylpyridine-2-carboxamide
  • 3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[3,2-b]pyridine-2-carboxamide

Uniqueness

3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both thieno and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c1-13-17-19(24)20(28-21(17)25-14(2)18(13)23)22(27)26(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULUKYFCNQIKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide
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3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide
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3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide
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3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide

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